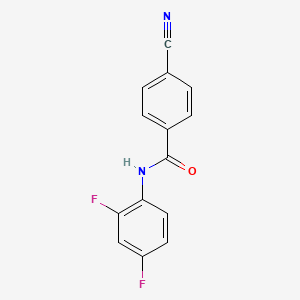

4-cyano-N-(2,4-difluorophenyl)benzamide

CAS No.: 749910-71-2

Cat. No.: VC17967696

Molecular Formula: C14H8F2N2O

Molecular Weight: 258.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749910-71-2 |

|---|---|

| Molecular Formula | C14H8F2N2O |

| Molecular Weight | 258.22 g/mol |

| IUPAC Name | 4-cyano-N-(2,4-difluorophenyl)benzamide |

| Standard InChI | InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) |

| Standard InChI Key | KGAOGSQKQOZOKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 4-cyano-N-(2,4-difluorophenyl)benzamide, reflects its bifunctional design:

-

A benzamide backbone (C6H5CONH-) substituted with a cyano (-CN) group at the 4-position.

-

An aromatic amine group (2,4-difluorophenyl) attached to the amide nitrogen.

The molecular formula is C14H8F2N2O, with a molecular weight of 270.23 g/mol .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 749910-71-2 | |

| SMILES | c1cc(ccc1C#N)C(=O)Nc2ccc(cc2F)F | |

| InChI | InChI=1S/C14H8F2N2O/... | |

| XLogP3 (LogP) | 2.7 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 4-cyano-N-(2,4-difluorophenyl)benzamide is documented in the provided sources, analogous benzamide derivatives are typically prepared via amide coupling reactions. A general protocol involves:

-

Activation of the carboxylic acid: Ethyl benzoate or aryl esters react with non-nucleophilic amines under flow chemistry conditions .

-

Nucleophilic substitution: The 2,4-difluoroaniline acts as the amine nucleophile, displacing the ester leaving group (e.g., trichlorophenyl or ethyl).

-

Quenching and purification: Extraction with dichloromethane (DCM), drying over Na2SO4, and chromatography or recrystallization yield the final product .

Optimization Challenges

-

Steric hindrance: The ortho-fluorine on the aniline may slow amide bond formation.

-

Electron-deficient aryl groups: The cyano and fluorine substituents reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times .

Physicochemical Properties

Spectroscopic Data

-

FT-IR: A strong absorption band near 1680 cm⁻¹ corresponds to the amide C=O stretch, while the cyano group exhibits a peak at 2230 cm⁻¹ .

-

NMR:

Computational Properties

PubChem’s computed descriptors for related benzamides (e.g., N-(4-cyano-2-fluorophenyl)benzamide) provide insights into this compound’s behavior:

| Target | Mechanism | Evidence Level |

|---|---|---|

| Tau protein | Oligomerization inhibition | Analogous |

| α-Synuclein | Fibril destabilization | Analogous |

| Cellular membranes | Passive diffusion (LogP 2.7) | Predicted |

Structure-Activity Relationship (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume